molecular formula C12H16Cl2 B14597360 Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- CAS No. 61099-13-6

Benzene, 1,5-bis(chloromethyl)-2,4-diethyl-

Cat. No.: B14597360
CAS No.: 61099-13-6
M. Wt: 231.16 g/mol
InChI Key: NLFZWVQPAGWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,5-bis(chloromethyl)-2,4-diethyl-: is an organic compound characterized by the presence of two chloromethyl groups and two ethyl groups attached to a benzene ring. This compound is part of a broader class of chloromethylated aromatic compounds, which are often used as intermediates in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- typically involves the chloromethylation of a diethylbenzene precursor. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure selective chloromethylation.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- undergoes nucleophilic substitution reactions where the chloromethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives with functional groups like amines, ethers, or thiols.

    Oxidation: Formation of benzene derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of benzene derivatives with methyl groups.

Scientific Research Applications

Chemistry: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its chloromethyl groups provide reactive sites for further functionalization.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the polymer industry, Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is used in the production of specialty polymers and resins. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. The compound’s reactivity is influenced by the electron-donating effects of the ethyl groups, which stabilize the intermediate carbocation formed during reactions.

Comparison with Similar Compounds

    Benzene, 1,3-bis(chloromethyl)-: Similar in structure but with chloromethyl groups at different positions, leading to different reactivity and applications.

    Benzene, 1,4-bis(chloromethyl)-: Another isomer with distinct chemical properties and uses.

    Benzene, 1,2-bis(chloromethyl)-: Differently positioned chloromethyl groups affecting its chemical behavior.

Uniqueness: Benzene, 1,5-bis(chloromethyl)-2,4-diethyl- is unique due to the specific positioning of its chloromethyl and ethyl groups, which confer distinct reactivity patterns and make it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

61099-13-6

Molecular Formula

C12H16Cl2

Molecular Weight

231.16 g/mol

IUPAC Name

1,5-bis(chloromethyl)-2,4-diethylbenzene

InChI

InChI=1S/C12H16Cl2/c1-3-9-5-10(4-2)12(8-14)6-11(9)7-13/h5-6H,3-4,7-8H2,1-2H3

InChI Key

NLFZWVQPAGWPTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CCl)CCl)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.